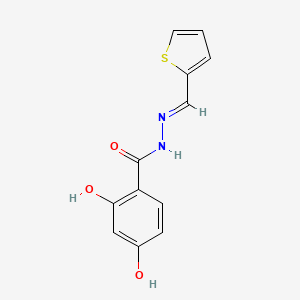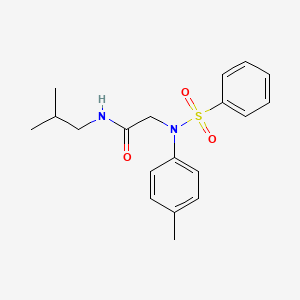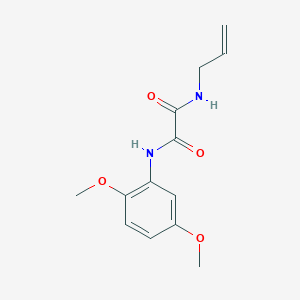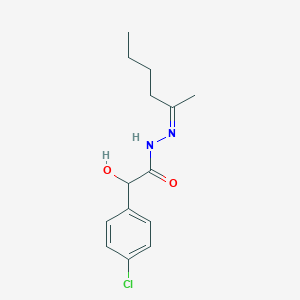
2,4-dichlorobenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone
Descripción general
Descripción
DFP-10917 is a small molecule inhibitor that targets the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. DHODH is overexpressed in cancer cells and plays a crucial role in their proliferation and survival. Therefore, inhibition of DHODH has emerged as a promising strategy for cancer treatment.
Mecanismo De Acción
DFP-10917 exerts its anticancer effects by inhibiting 2,4-dichlorobenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone, which leads to a depletion of intracellular pyrimidine nucleotides and a subsequent activation of the DNA damage response pathway. This results in cell cycle arrest and apoptosis in cancer cells. Moreover, DFP-10917 has been shown to modulate immune responses and inhibit angiogenesis, which are important processes in cancer development and progression.
Biochemical and Physiological Effects
DFP-10917 has been shown to have minimal toxicity and good pharmacokinetic properties in preclinical studies. It is rapidly absorbed and distributed in the body, with a half-life of approximately 4 hours. DFP-10917 has also been shown to cross the blood-brain barrier, which makes it a potential candidate for the treatment of brain tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFP-10917 has several advantages for lab experiments, including its high potency and selectivity for 2,4-dichlorobenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone, its ability to induce apoptosis in cancer cells, and its potential to enhance the efficacy of other anticancer agents. However, there are also some limitations to using DFP-10917 in lab experiments, such as its relatively short half-life and the need for further optimization of its pharmacokinetic properties.
Direcciones Futuras
For research on DFP-10917 include optimizing its pharmacokinetic properties, identifying biomarkers for patient selection, and investigating its potential for combination therapy with other anticancer agents. Moreover, DFP-10917 has also been shown to have potential applications in other diseases, such as autoimmune disorders and viral infections, which warrant further investigation.
In conclusion, DFP-10917 is a promising compound that has shown potent anticancer activity in preclinical studies. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Moreover, DFP-10917 has several potential future directions for research, which highlight its potential as a novel therapeutic agent for cancer and other diseases.
Aplicaciones Científicas De Investigación
DFP-10917 has been extensively studied in preclinical models of cancer, including leukemia, lymphoma, and solid tumors. In vitro studies have shown that DFP-10917 inhibits 2,4-dichlorobenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone activity and induces apoptosis in cancer cells, while sparing normal cells. In vivo studies have demonstrated that DFP-10917 exhibits potent antitumor activity and enhances the efficacy of other anticancer agents.
Propiedades
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2,6-dimorpholin-4-ylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N6O2/c20-15-2-1-14(16(21)11-15)13-22-25-17-12-18(26-3-7-28-8-4-26)24-19(23-17)27-5-9-29-10-6-27/h1-2,11-13H,3-10H2,(H,23,24,25)/b22-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFWWFIALBFPBK-LPYMAVHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)NN=CC3=C(C=C(C=C3)Cl)Cl)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=C2)N/N=C/C3=C(C=C(C=C3)Cl)Cl)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B3859352.png)

![3-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl benzoate](/img/structure/B3859363.png)
![N-(4-chloro-2-methylphenyl)-2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3859378.png)

![1-(2-phenylethyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3859394.png)

![N'-[1-(4-fluorophenyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B3859405.png)


![N-(4-methylphenyl)-N-(2-{2-[1-(4-nitrophenyl)ethylidene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B3859418.png)
![N-(4-fluorophenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B3859424.png)

![N'-(3-bromobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3859451.png)
